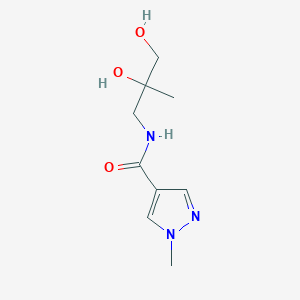
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide, commonly known as DMF-DMA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the metabolism of alcohol and other toxic aldehydes.
Mécanisme D'action
DMF-DMA inhibits N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide by binding to its active site and blocking the conversion of toxic aldehydes into less harmful compounds. This leads to the accumulation of toxic aldehydes, which can cause oxidative stress and damage to cells and tissues. N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition has been shown to have various effects on cellular signaling pathways, including the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the protein kinase B (Akt) pathway.
Biochemical and Physiological Effects:
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition by DMF-DMA has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the activation of cellular signaling pathways. DMF-DMA has also been shown to have anti-inflammatory and anti-tumor properties, and may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMF-DMA has several advantages for lab experiments, including its high potency and specificity for N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition, its low toxicity, and its ability to penetrate cell membranes and tissues. However, DMF-DMA also has some limitations, including its limited solubility in aqueous solutions, its potential for non-specific binding to other proteins and enzymes, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on DMF-DMA and N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. These include the development of more potent and selective N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibitors, the investigation of the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition in various diseases, and the development of therapeutic strategies based on N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition. Other future directions include the investigation of the effects of DMF-DMA on other cellular signaling pathways and the development of new methods for the delivery of DMF-DMA to target tissues and organs.
Méthodes De Synthèse
The synthesis of DMF-DMA involves the reaction of 1-methylpyrazole-4-carboxamide with 2,3-dihydroxy-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the product is obtained in high yield and purity. The chemical structure of DMF-DMA has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DMF-DMA has been extensively used in scientific research to investigate the role of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide in various physiological and pathological processes. It has been shown to be a potent inhibitor of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide activity in vitro and in vivo, and has been used to study the effects of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition on alcohol metabolism, oxidative stress, and cell signaling pathways. DMF-DMA has also been used to investigate the potential therapeutic applications of N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide inhibition in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-9(15,6-13)5-10-8(14)7-3-11-12(2)4-7/h3-4,13,15H,5-6H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLUNHALYIOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1)C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-1-methylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
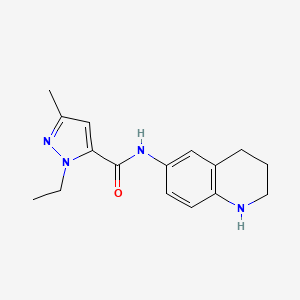
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
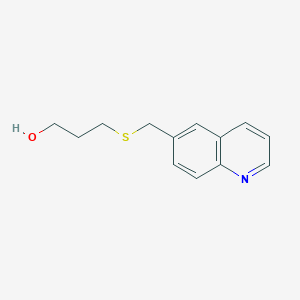
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
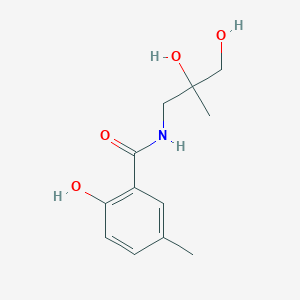
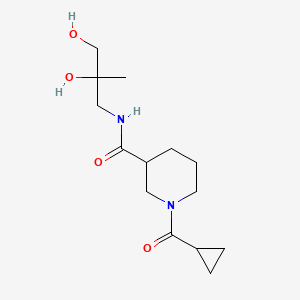
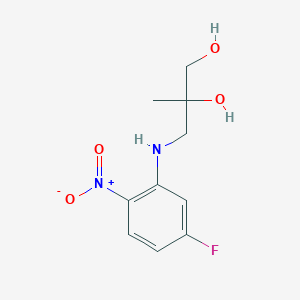
![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
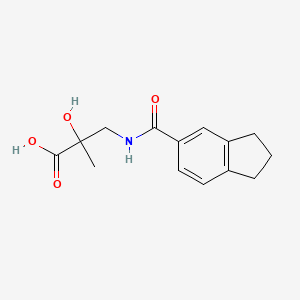
![3-[(4-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579158.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)